Product packaging for Copper;methanidylbenzene(Cat. No.:CAS No. 142245-98-5)

Copper;methanidylbenzene

Cat. No.: B12545185
CAS No.: 142245-98-5
M. Wt: 154.68 g/mol
InChI Key: MKMMSTXRIAKOGM-UHFFFAOYSA-N
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Description

Copper;methanidylbenzene is an organocopper compound of significant interest in synthetic and materials chemistry research. While the specific properties and mechanistic data for this compound are not fully detailed in the literature, compounds of this class are frequently explored as precursors or catalysts in organic transformations. Copper complexes with organic ligands are known to facilitate a variety of reactions, including oxidation processes and C-H functionalization . Furthermore, copper-arene complexes serve as foundational building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in creating materials with unique electronic or structural properties . The study of such compounds is essential for advancing fields like catalysis and materials science. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cu+ B12545185 Copper;methanidylbenzene CAS No. 142245-98-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

142245-98-5

Molecular Formula

C7H7Cu+

Molecular Weight

154.68 g/mol

InChI

InChI=1S/C7H7.Cu/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+2

InChI Key

MKMMSTXRIAKOGM-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Copper Methanidylbenzene Type Complexes

Strategies for Generating Copper-Bound Carbenoid Species

The generation of copper-bound carbenoid species is central to harnessing their synthetic potential. These transient intermediates are typically formed in situ from a suitable carbene precursor in the presence of a copper catalyst. The primary strategy involves the reaction of a copper complex, often in the +1 oxidation state, with a diazo compound. researchgate.netrsc.org This reaction proceeds with the extrusion of dinitrogen gas (N₂) to form the desired copper-carbene intermediate. researchgate.netcaltech.edu The electrophilic nature of the resulting metal carbene allows it to participate in a wide range of subsequent reactions. researchgate.net

The stability and reactivity of the generated copper carbene are heavily influenced by the ligands (L) coordinated to the copper center, the substituents (R) on the carbene carbon, and the reaction conditions. Mechanistic studies suggest that the process can involve the migratory insertion of the copper carbene into other bonds or its addition across multiple bonds. mdpi.comencyclopedia.pub Alternative strategies for generating these species include the use of non-diazo precursors like gem-dichlorides and iodonium (B1229267) ylides, which react with copper sources to form the carbene complex. researchgate.netacs.org These methods provide different pathways to the same key intermediate, expanding the scope and applicability of copper-carbene chemistry.

Precursor Chemistry for Copper-Carbene Complex Synthesis

The choice of carbene precursor is critical in defining the pathway to the copper-carbene complex and influences the subsequent reactivity. Diazo compounds are the most traditional and widely used precursors, but alternative routes have been developed to overcome some of their limitations.

Diazo compounds are a versatile class of precursors for generating copper carbenes. rsc.org Their reaction with copper catalysts is a well-established method for producing carbene intermediates that can engage in various transformations. researchgate.net

α-Aryl-α-diazoesters: These compounds are common precursors for generating donor-acceptor carbenes. For instance, α-aryl-diazo esters have been successfully coupled with carbamates in copper-catalyzed asymmetric N-H insertion reactions to produce enantioenriched α-amino acid derivatives. organic-chemistry.org Similarly, they are used in [4+1] cycloadditions with enones to form highly substituted dihydrofurans. nih.gov The synthesis of these diazo precursors can be achieved through the oxidation of the corresponding hydrazones, using a copper(II) acetate (B1210297)/pyridine (B92270) catalyst system with molecular oxygen as the terminal oxidant. acs.org

Trimethylsilyldiazomethane (B103560) (TMSCHN₂): This reagent is a commercially available and widely used precursor for generating a methylene (B1212753) (=CH₂) carbene. Copper-N-heterocyclic carbene (NHC) complexes have been shown to efficiently catalyze the methylenation of aldehydes and ketones using TMSCHN₂. nih.govorganic-chemistry.org These reactions offer an economical alternative to rhodium-based systems and exhibit excellent functional group tolerance, allowing for the synthesis of functionalized styrenes and aliphatic olefins in high yields. nih.govorganic-chemistry.orgsigmaaldrich.com

Selected Diazo Precursors and Their Applications in Copper Catalysis
Diazo PrecursorTypical ReactionProduct TypeReference
α-Aryl-α-diazo estersAsymmetric N-H Insertionα-Amino Acid Derivatives organic-chemistry.org
Ethyl diazoacetate[4+1] Cycloaddition with EnonesDihydrofurans nih.gov
Trimethylsilyldiazomethane (TMSCHN₂)Methylenation of Aldehydes/KetonesAlkenes (Olefins) nih.govorganic-chemistry.org
Trifluoromethyl diazo compoundsThree-component [1+2+2]-cycloadditionTrifluoromethyl-substituted dihydroisoxazoles encyclopedia.pub

While effective, diazo compounds can be unstable and potentially explosive, prompting the development of alternative carbene precursors.

Iodonium Ylides: These compounds have emerged as stable and highly reactive carbene precursors. researchgate.net They can be used in copper-catalyzed reactions to generate metallocarbenes for transformations such as the synthesis of C-2 substituted indolin-3-ones. researchgate.net Their stability and ease of handling make them an attractive alternative to traditional diazo reagents. researchgate.net

N-Tosylhydrazones: Derived from aldehydes and ketones, N-tosylhydrazones serve as in situ sources of diazo compounds. In the presence of a base, they decompose to form a diazo species, which is then intercepted by a copper catalyst. This approach has been used in the copper-catalyzed cross-coupling with terminal alkynes. encyclopedia.pubnih.gov

Other Precursors: Other notable alternative precursors include gem-dichlorides , which can react stoichiometrically with copper metal in dimethyl sulfoxide (B87167) to generate copper carbenoids, and conjugated eneyne ketones , which have been used in copper-catalyzed cross-coupling reactions with terminal alkynes to afford trisubstituted allenes. acs.orgnih.gov

Ligand Design Principles and Their Influence on Complex Formation

Ligands play a crucial role in copper-carbene chemistry. They modulate the electronic and steric properties of the copper center, thereby influencing the stability of the carbene complex, its catalytic activity, and the stereoselectivity of the reaction.

N-Heterocyclic Carbenes (NHCs) have become ubiquitous ligands in copper catalysis due to their strong σ-donating properties and steric tunability. chinesechemsoc.org They form stable complexes with copper, enhancing the catalyst's performance in a variety of transformations. beilstein-journals.org

The synthesis of NHC-copper(I) complexes, such as [(NHC)CuX] (where X is a halide), can be achieved through several routes. beilstein-journals.orgbohrium.com A common method involves the deprotonation of an imidazolium (B1220033) or imidazolinium salt precursor using a base in the presence of a copper(I) salt. beilstein-journals.orgnih.gov Bases like sodium tert-butoxide (NaOtBu) or copper(I) oxide (Cu₂O) are frequently employed. beilstein-journals.org Alternatively, free NHCs can be reacted directly with the copper salt. beilstein-journals.org These complexes are often air- and moisture-stable, making them convenient to handle. sigmaaldrich.com The modular nature of NHC ligands allows for fine-tuning of the steric and electronic environment around the copper center, which is critical for optimizing catalytic reactions such as hydrosilylation and carbene transfer processes. sigmaaldrich.comnih.gov

Common Synthetic Routes to NHC-Copper(I) Complexes
PrecursorsBase/ReagentSolventComplex TypeReference
Imidazolium Salt, CuClNaOtBuTHF[(NHC)CuCl] beilstein-journals.org
Imidazolium Salt, Cu₂O-Toluene (B28343) or Water[(NHC)CuCl] bohrium.com
Triazolium Salt, CuI, KOt-BuKOt-BuDCM(MIC)CuI nih.gov
Free NHC, [Cu(Ot-Bu)]₄--[(NHC)CuOt-Bu] beilstein-journals.org
Imidazolium Salt, CuClNEt₃Acetone (B3395972)[(NHC)CuCl] cdnsciencepub.com

The development of chiral ligands is paramount for achieving enantioselectivity in copper-catalyzed reactions. By creating a chiral environment around the metal center, these ligands can effectively control the stereochemical outcome of bond-forming events involving the copper-carbene intermediate.

A variety of chiral ligand scaffolds have been successfully employed:

Chiral NHC Ligands: C₁-symmetric and C₂-symmetric N-heterocyclic carbenes have been designed to create a defined chiral pocket around the copper atom. chinesechemsoc.org These ligands have proven highly effective in asymmetric borylation/cyclization tandem reactions, demonstrating excellent enantioselectivity. chinesechemsoc.org

Bipyridine and Related Ligands: Planar-chiral bipyridine ligands have been instrumental in developing the first diastereo- and enantioselective copper-catalyzed [4+1] cycloadditions of enones with diazo compounds. nih.gov Similarly, novel 1,8-naphthyridine-based chiral ligands have enabled the atroposelective synthesis of C-O axially chiral compounds. rsc.org

Other Ligand Systems: A range of other chiral architectures have been explored, including bis(oxazoline), semicorrin, and BINOL-derived ligands. nih.govacs.orgbeilstein-journals.org Innovative strategies, such as using a combination of a chiral diamine ligand with achiral ligands like a bisphosphine and a phenoxide under photoinduced conditions, have enabled enantioconvergent substitutions of racemic alkyl electrophiles. nih.gov This multi-ligand approach highlights the sophisticated design principles used to achieve challenging asymmetric transformations. nih.gov

The careful design of these chiral architectures allows for precise control over the approach of substrates to the reactive copper-carbene center, leading to high levels of asymmetric induction in the formation of complex molecular structures. rsc.orgacs.org

Redox-Active Ligands in Copper Catalysis

In conventional transition metal catalysis, ligands are often considered "spectator" species, providing a specific steric and electronic environment at the metal center without directly participating in the electron-transfer processes of the catalytic cycle. However, a burgeoning area of research involves the use of redox-active ligands, which actively engage in an "electronic dialogue" with the copper center. d-nb.infonih.govscispace.com These ligands can store and release electrons, complementing the metal-centered reactivity and enabling new types of transformations by providing additional pathways for electron transfer. d-nb.infonih.govresearchgate.net This cooperative interplay between the copper ion and the ligand is inspired by biological systems, such as the copper-based enzyme galactose oxidase (GAO), where a tyrosine radical ligand is crucial for the two-electron oxidation of galactose. nih.govresearchgate.net

The core principle is that the ligand can be reversibly oxidized or reduced during the catalytic cycle, allowing the complex to perform multi-electron transformations that might be difficult for the copper center to achieve alone. nih.gov This approach expands the synthetic utility of copper catalysis, which traditionally relies on the ability of copper to cycle between Cu(I), Cu(II), and sometimes Cu(III) oxidation states, sustaining mono- and bielectronic steps. nih.govresearchgate.net

A notable investigation by Martins, Davidovich, and co-workers reported on copper complexes featuring redox-active Schiff-base isatin (B1672199) ligands. nih.gov These complexes were effective in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). nih.gov The catalytic cycle proposed for a similar system involves the coordination of benzyl alcohol to the copper complex, followed by a hydrogen-atom abstraction step where the redox-active ligand acts as a cooperative H-atom acceptor. nih.gov This is followed by a proton-coupled electron transfer (PCET) to generate the oxidized product and regenerate the active catalyst. nih.gov

Other research has demonstrated the power of this strategy in various copper-catalyzed reactions. For instance, redox-active iminosemiquinone ligands have been successfully employed in the trifluoromethylation of heteroaromatics. d-nb.inforesearchgate.net Similarly, copper-catalyzed aziridination and cyclopropanation reactions have been achieved using a strained redox-active ligand framework. d-nb.inforesearchgate.net In these group-transfer reactions, a nitrene or carbene group inserts into the copper complex, and the subsequent steps leading to the final product are facilitated by the electronic flexibility of the ligand framework. d-nb.inforesearchgate.net

Methodologies for Isolation and Stabilization of Copper Carbene Analogues (e.g., Copper Benzylidene Complexes)

Copper carbene complexes, including benzylidene analogues, are key intermediates in a variety of catalytic transformations. However, they are often transient and difficult to isolate. The development of stable carbene ligands, particularly N-heterocyclic carbenes (NHCs), has been instrumental in advancing this field, allowing for the synthesis, isolation, and characterization of well-defined copper-NHC complexes. researchgate.net These complexes serve as valuable pre-catalysts and have found broad applications. researchgate.net

A primary challenge in synthesizing copper(I)-NHC complexes of the type [Cu(X)(NHC)] (where X is a halide) is the need for stringent reaction conditions. The most common historical method involves the reaction of a free, isolated carbene with a copper source, which requires an inert atmosphere, anhydrous conditions, and the use of strong, expensive bases. rsc.org

To overcome these limitations, more practical and versatile synthetic methodologies have been developed:

In Situ Carbene Generation with a Weak Base: A significant advancement is the one-pot synthesis of [Cu(X)(NHC)] complexes from the corresponding imidazolium or imidazolinium salt, a copper(I) source (like CuCl, CuBr, CuI, or Cu₂O), and a weak inorganic base. rsc.org A general and highly effective procedure uses potassium carbonate (K₂CO₃) as the base in solvents like acetone or toluene under mild, aerobic conditions. rsc.org This method is applicable to a wide range of saturated and unsaturated NHC ligands and is scalable. rsc.org Research suggests these reactions may proceed through a [(NHC)H][CuX₂] intermediate. rsc.org

Use of Aqueous Ammonia (B1221849): An environmentally benign approach employs aqueous ammonia as both the base and a coordinating agent for the metalation of imidazolinium salts. acs.org This method allows for the synthesis of copper carbene complexes in aqueous or alcoholic media at temperatures ranging from room temperature to 60 °C with short reaction times. acs.org This protocol is efficient for preparing heteroleptic chloride, bromide, and iodide complexes, as well as homoleptic [Cu(NHC)₂]⁺ species. acs.org

Stabilization of Copper Carbene Complexes:

The stability of isolated copper carbene complexes is largely dictated by the nature of the carbene ligand. Steric bulk is a crucial factor for stabilization.

Bulky N-Substituents: NHC ligands with bulky substituents on the nitrogen atoms (e.g., 2,6-diisopropylphenyl (IPr), mesityl (IMes), or cyclohexyl (ICy)) are highly effective at stabilizing the low-coordinate copper center. beilstein-journals.org The steric hindrance provided by these groups protects the metal center from decomposition pathways and prevents the formation of undesired bridged dimeric species or homoleptic [(NHC)₂Cu]⁺ complexes. beilstein-journals.orgacs.org For instance, the synthesis of [(IPr)CuI] requires careful control of conditions to avoid significant formation of the [(IPr)₂Cu]⁺ complex, highlighting the influence of the ligand. beilstein-journals.org

Ligand Selection: The choice of ligand is critical, as some are sensitive to reaction conditions. For example, complexes with ICy and tert-butyl (It-Bu) substituted NHCs could not be prepared using certain base-driven methods and were instead synthesized by reacting the free NHC with the metal salt. beilstein-journals.org

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Methods for Elucidating Copper-Carbene Structures

Spectroscopic techniques are indispensable for probing the electronic and vibrational properties of copper carbene complexes in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the carbene ligand and its coordination to the copper center.

¹H NMR Spectroscopy: The proton NMR spectrum of a copper phenylcarbene complex would be expected to show signals corresponding to the aromatic protons of the phenyl group. The chemical shifts and coupling patterns of these protons can be influenced by the electronic effects of the copper-carbene moiety. In related copper(I) carbene complexes, the aromatic protons typically appear in the range of δ 6.7–7.5 ppm ias.ac.in.

¹³C NMR Spectroscopy: Carbon-13 NMR is particularly diagnostic for carbene complexes. The carbene carbon atom directly bonded to the metal center is highly deshielded and resonates at a characteristic downfield chemical shift. For copper(I) carbene complexes, this signal can appear in the range of δ 170–240 ppm ias.ac.in. For instance, in a series of Cu(I) carbene complexes, the carbene carbon signals were observed at values such as 184.94 ppm and 239.7 ppm, highlighting the sensitivity of this chemical shift to the substituents on the carbene carbon ias.ac.in. Theoretical NMR studies on N-heterocyclic carbene (NHC) complexes have also been employed to complement experimental data and rationalize observed chemical shifts researchgate.netkaust.edu.sa.

Interactive Table: Illustrative NMR Data for Copper Carbene Complexes
Compound StructureNucleusChemical Shift (δ, ppm)Reference
[Cu(Cl)(C(NHPh)(O-C₆H₄–CH₃))]¹³C184.94 (Cu=C) ias.ac.in
[Cu(Cl)(C(NHCH₃)(O-C₆H₄–CH₃))]¹³C239.7 (Cu=C) ias.ac.in
[Cu(Cl)(C(NHPh)(S-nBu))]¹³C172.1 (Cu=C) ias.ac.in
Pyrenyl-NHC-Cu-Cl (Methyl substituted)¹³C~179 (Carbenic C) nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. For a copper phenylcarbene complex, one would expect to observe characteristic C-H stretching and bending frequencies for the aromatic ring. The Cu-C stretching vibration, which is a direct probe of the metal-carbene bond, is expected to appear in the far-IR region. In a related Cu(I) carbene complex, C-H stretching vibrations were observed around 3054 cm⁻¹ ias.ac.in.

Interactive Table: Illustrative UV-Vis Spectroscopic Data for Copper Complexes
Complex Typeλmax (nm)Transition Type (if assigned)Reference
Cyclic (amino)(aryl)carbene Copper(I) complexes350-550Not specified acs.org
Cu(II) phenanthroline complexes (calculated)785.1, 846.9, 962.3d-d transitions (likely) scispace.com
Cu(II)-phenylhydrazine complex518d-d transition researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight of copper carbene complexes and for obtaining structural information through fragmentation analysis. Techniques such as electrospray ionization (ESI-MS) can be used to gently ionize the complex and observe the parent ion, confirming its molecular formula. Fragmentation patterns can provide clues about the strength of the copper-carbene bond and the stability of the ligand framework.

Time-Resolved Spectroscopic Approaches for Photophysics

Time-resolved spectroscopy can be employed to study the dynamics of excited states in photoluminescent copper carbene complexes. Techniques like transient absorption spectroscopy can track the formation and decay of excited states on timescales ranging from femtoseconds to microseconds. This is particularly relevant for understanding the mechanisms of thermally activated delayed fluorescence (TADF) and phosphorescence in luminescent copper(I) complexes. For instance, time-resolved X-ray and optical transient absorption spectroscopy have been used to study the excited-state dynamics of dimeric copper(I) photosensitizers researchgate.net.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a copper phenylcarbene complex, X-ray crystallography would provide precise information on:

The coordination geometry around the copper center (e.g., linear, trigonal planar).

The Cu-C bond length, which is a key indicator of the bond order and strength.

The orientation of the phenyl group relative to the copper-carbene bond.

Intermolecular interactions in the crystal lattice.

In many characterized two-coordinate N-heterocyclic carbene copper(I) chloride complexes, a linear geometry around the copper center is observed, with C-Cu-Cl bond angles close to 180° nih.govsemanticscholar.org. The Cu-carbene bond distances in these complexes are typically in the range of 1.87 to 1.89 Å nih.govsemanticscholar.orgresearchgate.net.

Interactive Table: Illustrative X-ray Crystallographic Data for Copper Carbene Complexes
ComplexCoordination GeometryCu-Carbene Bond Length (Å)C-Cu-X Angle (°)Reference
Pyrenyl-NHC-Cu-Cl (Methyl substituted)Linear1.876(2)176.44(8) nih.govsemanticscholar.org
Pyrenyl-NHC-Cu-Cl (Naphthyl substituted)Linear1.881(4)176.6(2) nih.govsemanticscholar.org
(CAAC)Cu(I)Cl (gas-phase electron diffraction)Linear~1.84~180 nih.gov
Interactive Table: Illustrative Electrochemical Data for Organocopper Complexes
Complex/SystemTechniqueRedox ProcessPotential (V) vs. referenceReference
[CuL(CH₂CN)]⁺ (L = Me₆tren)CVCu(II)/Cu(I)Not specified nih.gov
Copper(II) complexes with multidentate ligandsCVCu(II)/Cu(I)Varied based on ligand rsc.org

Electronic Structure and Bonding Principles

Theoretical Frameworks for Copper-Carbene Bonding

Modern computational chemistry provides powerful tools to dissect the bonding in transient and stable copper carbene species. These methods offer insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has become an indispensable tool for studying the geometries, electronic properties, and reaction mechanisms of copper carbene complexes. doi.orgucc.ie DFT calculations are employed to optimize molecular structures, predict reaction energy profiles, and analyze the nature of chemical bonds. ucc.iemdpi.combeilstein-journals.org For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the geometries and bonding characteristics of various copper(I) carbene complexes. doi.org These studies confirm that the characteristics of the Cu-C bond can vary significantly, displaying either strong single-bond or strong double-bond character depending on the substituents. doi.org

Computational modeling extends to exploring the mechanisms of copper-catalyzed reactions where carbene intermediates are implicated. researchgate.netrsc.org DFT studies have been crucial in elucidating the formation of metal-stabilized carbene intermediates and their subsequent reactions. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, often performed on DFT wavefunctions, provides a quantitative description of bonding in terms of donor-acceptor interactions. doi.orgnih.gov For example, in a cyclic (alkyl)(amino) carbene (CAAC) copper(I) chloride complex, NBO analysis revealed that the Cu–C(carbene) bond is formed by the delocalization of a bonding lone pair from the carbon atom into a vacant orbital on the copper atom. nih.govmdpi.com

Table 1: Selected DFT-Calculated Bond Characteristics in Copper(I) Carbene Complexes

Complex TypeCu-C Bond Length (approx. nm)Bond CharacterComputational Method
Type A (e.g., Cu-a to Cu-c)~0.178Strong double-bondB3LYP/6-31G(d,p) doi.org
Type B (e.g., Cu-d to Cu-f)~0.178Strong single-bondB3LYP/6-31G(d,p) doi.org
(CAAC)Cu(I)Cl (gas-phase)~0.188-RI-MP2/def2-QZVPP nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a complex's reactivity. doi.org In many copper carbene complexes, the LUMO is primarily centered on the carbene carbon, rendering this atom electrophilic. ias.ac.in The HOMO, conversely, can be centered on the carbene, the copper atom, and parts of the ancillary ligands. ias.ac.in The energy gap between the HOMO and LUMO influences the complex's stability and electronic transitions.

Nature of the Copper-Carbene Bond (e.g., Fischer-type vs. Schrock-type Character)

Transition metal carbene complexes are broadly classified into two categories: Fischer carbenes and Schrock carbenes, named after their discoverers. wikipedia.orgumb.edu These classifications represent two extremes of the bonding spectrum, and real complexes often exhibit intermediate character. umb.edu

Fischer Carbenes are characterized by a carbene carbon that is electrophilic. wikipedia.orgumb.edu This occurs in complexes with the metal in a low oxidation state, featuring strong π-acceptor co-ligands. wikipedia.orglibretexts.org The bonding is described as a σ-donation from the carbene's filled sp² orbital to an empty metal d-orbital, and a weaker π-backdonation from a filled metal d-orbital to the carbene's empty p-orbital. wikipedia.orgumb.edu Heteroatom substituents (like -OR or -NR₂) on the carbene carbon are common in Fischer carbenes and help stabilize the complex. libretexts.org

Schrock Carbenes feature a nucleophilic carbene carbon. wikipedia.orgumb.edu These complexes typically involve metals in high oxidation states from the early transition metals. wikipedia.orguleth.ca The bonding is best described as two covalent bonds, forming a true metal-carbon double bond, which is polarized towards the carbon, giving it a partial negative charge. umb.edupediaa.com

Copper(I) carbene complexes, including copper;methanidylbenzene, generally exhibit characteristics that place them closer to the Fischer-type end of the spectrum. The copper is in a low (+1) oxidation state, and the carbene carbon often behaves as an electrophile. ias.ac.inlibretexts.org DFT studies show that some copper carbenes possess strong double-bond characteristics, while others have bonds that are more single-bond in nature, indicating the bonding is on a continuum. doi.org The bonding is dominated by σ-donation from the carbene ligand to the copper center. acs.org

Influence of Ligand Environment on Electronic Properties and Reactivity

The ancillary ligands attached to the copper center, aside from the carbene itself, play a crucial role in modulating the electronic properties and subsequent reactivity of the complex. doi.org The electronic and steric properties of these ligands can be systematically tuned to control the behavior of the catalyst. sigmaaldrich.com

Charge Distribution on Carbene Carbon and its Role in Reactivity

The calculated charge on the carbene carbon is a key determinant of the complex's reactivity. ias.ac.in Electronic structure calculations consistently show that this charge plays a vital role in controlling whether the carbene will act as an electrophile or a nucleophile. ias.ac.in

In many heteroatom-stabilized copper(I) carbene complexes, the carbene carbon carries a partial positive charge, making it electrophilic. ias.ac.inlibretexts.org This electrophilicity is the reason these complexes are susceptible to attack by nucleophiles. libretexts.org DFT studies have shown a direct correlation between the charge on the carbene carbon and the complex's ability to participate in reactions like cyclopropanation. ias.ac.in Complexes where the carbene carbon carries a negative charge are considered reactive, nucleophilic carbenes, while those with a positive charge on the carbene carbon are often unreactive towards olefins under similar conditions. ias.ac.in The reactivity of copper carbenes, therefore, appears to be charge-controlled. ias.ac.in

Table 2: Calculated Mulliken Charges and Reactivity in Model Copper Carbene Complexes

Model SystemCharge on Carbene CarbonCharacterReactivity towards Olefins
ClCu(CH₂)-0.45NucleophilicReactive ias.ac.in
Heteroatom-Substituted CarbenesPositiveElectrophilicUnreactive ias.ac.in
Hofmann's Complex (model)-0.29NucleophilicReactive ias.ac.in

Mechanistic Investigations of Copper Methanidylbenzene Mediated Reactions

Computational Mechanistic Studies (e.g., Intrinsic Reaction Coordinate (IRC) Analysis, Activation Strain Model (ASM))

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of copper-catalyzed reactions involving benzylic substrates researchgate.net. Density Functional Theory (DFT) is frequently employed to investigate reaction pathways, characterize intermediates, and calculate energetic barriers uoa.grresearchgate.net. These computational approaches provide insights that are often difficult to obtain through experimental methods alone researchgate.net.

One powerful tool for analyzing reaction mechanisms is the Activation Strain Model (ASM), also known as the Distortion/Interaction Model wikipedia.orgcomporgchem.com. The ASM deconstructs the potential energy of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int) rsc.orgnih.gov.

Strain Energy : This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state nih.gov.

Interaction Energy : This term reflects the stabilizing interactions (including electrostatic, orbital, and dispersion forces) between the distorted reactant molecules in the transition state comporgchem.com.

The activation energy (ΔE‡) is the sum of these two components: ΔE‡ = ΔE_strain + ΔE_int. This model provides a causal relationship between the properties of the reactants and the reaction's energetic profile, helping to explain trends in activation barriers and transition state geometries rsc.org. For instance, in copper-catalyzed reactions, the ASM can reveal how a catalyst or ligand coordination lowers the activation barrier by reducing the destabilizing strain and Pauli repulsion between reactants, thereby promoting a more favorable interaction energy researchgate.net. While specific IRC and ASM analyses for benzylcopper systems are highly detailed within specialized literature, the principles are widely applied to understand reactivity in copper-catalyzed C-H activation and cross-coupling reactions wikipedia.orgnih.gov.

Reaction Pathways and Free Energy Profiles

Computational studies map the entire energetic landscape of a reaction, creating a reaction energy profile or coordinate diagram wikipedia.org. This profile plots the change in Gibbs free energy (ΔG) as reactants are converted into products, passing through various transition states and intermediates oregonstate.edu. The profile reveals the thermodynamic favorability of each step and identifies the rate-determining step, which corresponds to the highest energy barrier in the pathway oregonstate.edunih.gov.

Identification and Characterization of Key Organometallic Intermediates (e.g., Copper Carbenes, Copper Hydrides)

The transient and often highly reactive nature of organometallic intermediates makes their experimental characterization challenging. Mechanistic studies combine spectroscopic methods with computational modeling to identify and understand these key species.

In copper-catalyzed reactions involving benzylic substrates, several types of intermediates have been proposed or identified:

Copper-Substrate Adducts : The reaction often begins with the coordination of the substrate to the copper center. In the oxidation of 2-benzylpyridine (B1664053), EPR spectroscopy suggests the initial formation of a complex where two 2-benzylpyridine molecules ligate to the copper ion, such as [Cu(DMSO)n(1)2]Y2 uantwerpen.be.

Benzyl (B1604629) Radical Intermediates : Many copper-catalyzed benzylic C-H functionalization reactions proceed via a radical pathway. A hydrogen atom transfer (HAT) from the benzylic position creates a benzyl radical chinesechemsoc.org. This radical does not typically form a stable, isolable organocopper compound but rather reacts swiftly with a copper species. For example, in benzylic C-H azidation, experimental and DFT studies support a mechanism where the benzyl radical reacts with a Cu(II)-azide species in a radical-polar crossover pathway nih.gov.

η³-Benzyl Complexes : The η³-coordination of a benzyl group to a transition metal, which involves a dearomatization of the phenyl ring, has been proposed for late transition metals researchgate.net. While energetically costly due to the loss of aromaticity, these complexes are considered potential intermediates in certain catalytic cycles researchgate.net.

Organocopper(I) and Cuprate (B13416276) Species : In reactions like cross-coupling, organocopper(I) compounds (R-Cu) or cuprates (e.g., Gilman reagents, R2CuLi) are key intermediates wikipedia.org. The reaction of benzyl bromide with copper metal in the absence of oxygen leads to the formation of copper(I) complexes and 1,2-diphenylethane, indicating an organocopper intermediate pathway zendy.io. These species are typically based on copper in the +1 oxidation state wikipedia.org.

Transition State Analysis and Energetic Barriers

The transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy (ΔG‡) and, consequently, the reaction rate oregonstate.edu. DFT calculations are a primary method for locating transition state structures and calculating their energies.

In a computational study of the copper-catalyzed α-alkylation of benzyl alcohols, the preferred reaction pathway was found to have energy barriers of up to 24 kcal/mol uoa.gr. This barrier was associated with the homolytic cleavage of the benzylic C(sp³)–H bond, a key step in the catalytic cycle uoa.gr. Another study on the oxidation of benzyl alcohol calculated the free energy barrier for the reaction of an intermediate with oxygen to be 8.0 kcal/mol researchgate.net. Analyzing these barriers allows for a quantitative comparison of different mechanistic possibilities and helps explain the observed reaction outcomes and kinetics uoa.grresearchgate.net.

Calculated Energetic Barriers for Key Steps in Copper-Mediated Benzyl Reactions
Reaction / StepCatalytic SystemCalculated Barrier (ΔG‡ or ΔE‡)Computational MethodReference
Homolytic C(sp³)–H bond cleavage of benzyl alcoholCuCl₂/TMEDA (proposed)~24 kcal/molDFT uoa.gr
Reaction of intermediate with O₂ (Spin Crossover)Base-promoted benzyl alcohol oxidation8.0 kcal/molDLPNO-CCSD(T) // PBE0/def2-TZVP/D4 researchgate.net

Ligand Effects on Reaction Mechanisms and Selectivity

Ligands bound to the copper center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity pitt.edu. The steric and electronic properties of the ligand can influence every aspect of the catalytic cycle, from substrate binding to product release. Judicious ligand design is therefore a cornerstone of developing effective copper catalysts.

Stereoselectivity refers to the preferential formation of one stereoisomer over another wikipedia.org. In the context of copper-catalyzed reactions, chiral ligands are used to induce enantioselectivity, creating a chiral product from an achiral starting material masterorganicchemistry.com. This is achieved by creating a chiral environment around the copper center, which differentiates between the transition states leading to the two enantiomers.

A prime example is the copper-catalyzed enantioconvergent cross-coupling of racemic benzyl halides with alkenylboronate esters. The rational design of chiral hemilabile N,N,N-ligands has been key to the success of this transformation nih.govsustech.edu.cn. These ligands can coordinate to the copper center in either a tridentate or bidentate fashion. This flexibility is proposed to be crucial: the tridentate form promotes the efficient radical cross-coupling process, while the bidentate form is responsible for delivering high enantiocontrol over the reactive alkyl radical intermediate nih.govsustech.edu.cn. This catalytic system demonstrates broad substrate scope, providing excellent yields and high enantiomeric excess (ee) for a variety of substituted benzyl halides sustech.edu.cn.

Enantioselective Cu-Catalyzed Cross-Coupling of Benzyl Halides with Alkenylboronate Esters
Benzyl Halide SubstrateYield (%)Enantiomeric Excess (ee %)Reference
1-(bromoethyl)benzene9295 sustech.edu.cn
1-bromo-1-(4-fluorophenyl)ethane9596 sustech.edu.cn
1-bromo-1-(naphthalen-2-yl)ethane9096 sustech.edu.cn
1-chloro-1-(4-(trifluoromethyl)phenyl)ethane8594 sustech.edu.cn

Regioselectivity is the preference for a reaction to occur at a specific site within a molecule, leading to one constitutional isomer over others wikipedia.org. Chemoselectivity refers to the preferential reaction of one functional group over another pediaa.com. Copper catalysts, modulated by appropriate ligands, can exhibit exquisite control over both.

In C-H functionalization, directing a reaction to a specific C-H bond among many is a significant challenge. Copper-catalyzed radical relay systems have shown remarkable selectivity for benzylic C-H bonds chinesechemsoc.org. For instance, in the azidation of substrates containing both secondary benzylic and tertiary aliphatic C-H bonds, the copper-catalyzed system displays a strong preference for the benzylic position nih.gov. This selectivity is attributed to the relative stability of the resulting benzyl radical and the specific nature of the copper-azide intermediate involved in the reaction nih.gov. This high regioselectivity allows for the precise, late-stage functionalization of complex molecules at the benzylic site, which is a valuable strategy in medicinal chemistry and materials science chinesechemsoc.orgacs.org.

Regioselectivity in Copper-Catalyzed C-H Azidation of Various Substrates
SubstrateYield (%)Regioselectivity (Benzylic:Tertiary)Reference
Isobutylbenzene4811:1 nih.gov
Isopentylbenzene7130:1 nih.gov
Ibuprofen methyl ester62>30:1 nih.gov

Role of Counterions and Solvent Effects in Reaction Mechanisms

The reactivity and mechanistic pathways of reactions involving benzylcopper, herein referred to as copper methanidylbenzene, are profoundly influenced by the nature of the counterions present in the organometallic species and the solvent system employed. These factors can dictate the aggregation state of the copper reagent, the polarization of the copper-carbon bond, and the stabilization of transition states, thereby controlling reaction rates and product distributions.

Influence of Counterions on Mechanistic Pathways

Organocopper reagents are seldom simple monomeric species in solution. Benzylcopper is often prepared via transmetalation from an organolithium or Grignard reagent, leading to the formation of complex species known as organocuprates. For instance, the reaction of a benzyllithium (B8763671) with a copper(I) halide (CuX) results in a lithium benzylcuprate, often represented as [PhCH₂CuLi]⁺X⁻ or in aggregate forms. The counterions, typically halides (e.g., I⁻, Br⁻, Cl⁻) and the lithium cation (Li⁺), are not mere spectators but are intimately involved in the reaction mechanism.

Detailed mechanistic studies on a broad range of organocuprates have established that these species exist as complex aggregates in solution, and the structure of these aggregates is highly dependent on the counterions and solvent. While specific studies focusing solely on benzylcopper are limited, the general principles derived from other organocuprates are applicable. The lithium halide, for example, can be an integral part of the cuprate cluster.

The role of the counterion can be multifaceted:

Structural Modification: Halide ions can bridge copper and lithium centers, influencing the geometry and nuclearity of the organocuprate aggregates. This, in turn, affects the accessibility and reactivity of the benzyl group.

Lewis Acidity: The lithium cation can act as a Lewis acid, coordinating to the substrate (e.g., an enone or an epoxide) and activating it towards nucleophilic attack by the benzyl group.

Solubility and Aggregation: The nature of the halide can influence the solubility and the equilibrium between different aggregate states (e.g., dimers, tetramers) of the benzylcuprate in solution. These different aggregates can exhibit varying reactivity.

The following table summarizes the general effects of common counterions on the reactivity of organocuprates, which can be extrapolated to benzylcopper systems.

Counterion (from CuX)General Effect on ReactivityMechanistic Implication
I⁻Often leads to more soluble and reactive cuprates. The large, soft iodide ion is believed to facilitate the formation of reactive higher-order cuprate structures.Favors pathways involving nucleophilic attack due to the enhanced reactivity of the organometallic species.
Br⁻Provides a good balance of reactivity and stability. It is a commonly used counterion in many organocuprate preparations.Generally follows the expected mechanistic pathways for organocuprate reactions without significant deviation.
Cl⁻Can lead to less soluble and sometimes less reactive cuprates due to stronger aggregation.May result in slower reaction rates compared to cuprates prepared from iodide or bromide salts.
CN⁻Forms so-called "higher-order" cyanocuprates, which often exhibit enhanced reactivity and thermal stability compared to halide-based Gilman cuprates. The cyanide ligand is non-transferable.The presence of the cyanide ligand can alter the structure of the cuprate, leading to a more nucleophilic benzyl group and potentially faster reactions.

Impact of Solvents on Reaction Kinetics and Mechanism

The choice of solvent is a critical parameter in controlling the outcome of copper methanidylbenzene-mediated reactions. Solvents influence the solubility of the organometallic reagent, its state of aggregation, and the stabilization of reactants, intermediates, and transition states.

Research on the reaction of metallic copper with benzyl chlorides to form species that can lead to Wurtz-type coupling products (bibenzyl) provides direct insight into solvent effects. A study investigating the kinetics of this reaction in various dipolar aprotic solvents demonstrated a clear correlation between the solvent's properties and the reaction rate. researchgate.net

Key findings from these kinetic studies include:

Solvent Polarity and Donor Ability: The reaction rate increases with the increasing polarity and donor number (DN) of the solvent. Solvents with high donor numbers can coordinate to the copper species, facilitating the dissolution of the organometallic intermediates and preventing their precipitation, thus keeping them active in the reaction mixture.

Transition State Stabilization: Polar aprotic solvents can effectively solvate and stabilize charged intermediates and transition states that are likely involved in the reaction mechanism. For the reaction of copper with benzyl chloride, a halogen atom transfer mechanism has been proposed, which would be sensitive to the solvating power of the medium. researchgate.net

Mechanism of Action: The solvent molecules can orient themselves to stabilize the transition state. For instance, in reactions proceeding through a polar transition state, an increase in solvent polarity generally accelerates the reaction rate.

The following interactive data table presents the kinetic and thermodynamic parameters for the reaction of copper with benzyl chloride in different dipolar aprotic solvents, illustrating the profound effect of the solvent on the reaction rate. researchgate.net

Catalytic Applications in Organic Synthesis

Carbene Transfer Reactions Catalyzed by Copper Methanidylbenzene Analogues

Copper;methanidylbenzene, also known as copper benzylidene, and its related complexes are pivotal intermediates in a variety of carbene transfer reactions. These reactions involve the transfer of a carbene moiety from a precursor, often a diazo compound, to a substrate, facilitated by the copper catalyst. The ability to isolate and characterize copper benzylidenes has provided significant insights into their role as viable catalytic intermediates. d-nb.infoacs.org

Cyclopropanation Reactions

Copper-catalyzed cyclopropanation of olefins with diazo compounds is a well-established method for the synthesis of cyclopropane (B1198618) rings. While the broader class of copper catalysts is widely used for this transformation, the direct involvement of isolable copper benzylidenes has been observed, underscoring their competency in this reaction. The reaction of a well-characterized copper benzylidene complex with an olefin can lead to the corresponding cyclopropane derivative. This observation helps to illuminate the viability of these species as intermediates in catalytic cyclopropanation cycles. d-nb.infoacs.org The mechanism is believed to involve the formation of a copper carbene intermediate which then reacts with the alkene.

In a related context, copper catalysts have been shown to mediate the cyclopropanation of phenyl groups through the cyclization of diynes, leading to the formation of norcaradiene derivatives. This further highlights the versatility of copper in facilitating the formation of three-membered rings.

C-H Insertion Reactions

The insertion of a carbene moiety into a carbon-hydrogen (C-H) bond is a powerful transformation for the direct functionalization of organic molecules. Copper benzylidene complexes have been synthesized and structurally characterized, and their reactivity in C-H insertion reactions has been demonstrated. d-nb.infoacs.org These isolated copper carbenes have been shown to undergo both intramolecular and intermolecular C-H insertion reactions.

Specifically, intramolecular insertion into a primary C(sp³)–H bond of a ligand has been observed. d-nb.infoacs.org Furthermore, these complexes are capable of intermolecular insertion into ethereal and allylic C-H bonds. d-nb.infoacs.org The reactivity of these copper carbenes is characteristic of electrophilic Fischer-type carbenes. d-nb.infoacs.org The steric environment around the copper center, dictated by the supporting ligand, plays a crucial role in the efficiency of these C-H insertion reactions. For catalytic turnover, a more sterically exposed dipyrrin (B1230570) ligand has been successfully employed. d-nb.infoacs.org

Below is a table summarizing the types of C-H insertion reactions observed with isolable copper benzylidenes:

Reaction TypeSubstrate TypeProduct TypeReference
Intramolecular C-H InsertionLigand primary C(sp³)–H bondCyclized ligand-product d-nb.infoacs.org
Intermolecular C-H InsertionEthereal C-H bondsFunctionalized ether d-nb.infoacs.org
Intermolecular C-H InsertionAllylic C-H bondsFunctionalized alkene d-nb.infoacs.org

X-H (N-H, O-H, Si-H) Insertion Reactions

The insertion of carbenes into heteroatom-hydrogen (X-H) bonds is a direct method for the formation of carbon-heteroatom bonds. While direct studies on "this compound" are limited in this specific area, analogous copper(I) complexes have been shown to be effective catalysts for these transformations. Catalytic systems comprising copper(I) and macrocyclic pyridine-containing ligands can promote the insertion of carbenes, generated from diazo compounds, into Si-H bonds. This catalytic system exhibits a broad substrate scope and high turnover numbers.

The general mechanism for copper-catalyzed X-H insertion is believed to involve the formation of a copper carbene intermediate. This intermediate is then attacked by the heteroatom (N, O, or Si), leading to the formation of an X-H insertion product and regeneration of the copper catalyst. In the context of phenols and anilines, copper-catalyzed O-H and N-H insertion reactions, respectively, have been demonstrated.

Methylenation of Carbonyl Compounds

The methylenation of carbonyl compounds, which involves the conversion of a C=O group to a C=CH₂ group, is a fundamental transformation in organic synthesis. While specific examples involving "this compound" are not prevalent, related copper-carbene complexes have been shown to be efficient catalysts for this reaction. Inexpensive N-heterocyclic carbene (NHC)-copper complexes can catalyze the methylenation of a variety of aliphatic and aromatic aldehydes and ketones. This reaction typically utilizes trimethylsilyldiazomethane (B103560) as the carbene precursor in the presence of triphenylphosphine (B44618) and an alcohol. These copper-based systems offer a cost-effective alternative to rhodium complexes and exhibit excellent functional group tolerance.

Conjugate Addition Reactions

Copper-catalyzed conjugate addition, or Michael addition, is a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While the direct use of "this compound" as a catalyst for this reaction is not widely reported, the transfer of a benzyl (B1604629) group via a copper-catalyzed conjugate addition process is a related and important transformation.

A notable example is the copper-catalyzed transfer aza-benzyl Michael addition, which proceeds via the cleavage of a C(sp³)–C(sp³) bond in an aza-benzyl alcohol. nih.gov This strategy allows for the C-alkylation of α,β-unsaturated carbonyl compounds using readily available alcohols as the source of the benzyl nucleophile. The reaction demonstrates a broad substrate scope and provides the desired products in good to excellent yields. nih.gov This type of reaction underscores the capability of copper to facilitate the addition of benzyl moieties to Michael acceptors, a process thematically linked to the reactivity of a copper-benzyl species.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a versatile method for the synthesis of organosilicon compounds. Copper complexes have emerged as effective catalysts for the hydrosilylation of various substrates, including alkenes, allenes, and ketones. These reactions are often carried out under mild conditions and can exhibit high regio- and stereoselectivity.

While there is a lack of specific literature detailing the use of "this compound" or its direct analogues as catalysts for hydrosilylation, the broader class of copper catalysts is well-represented in this field. For instance, copper(II) acetate (B1210297) in combination with a suitable ligand can catalyze the regio- and enantioselective intermolecular hydrosilylation of alkenes with prochiral silanes. Similarly, copper-catalyzed hydrosilylation of terminal allenes can provide access to (E)-allylsilanes with excellent regio- and stereoselectivity. The active catalytic species in these reactions is often a copper hydride, which is generated in situ.

The table below summarizes some examples of copper-catalyzed hydrosilylation reactions, illustrating the types of transformations possible, though not specifically with copper benzylidene catalysts.

SubstrateSilaneCatalyst SystemProduct Type
AlkenesProchiral SilanesCu(OAc)₂ / Chiral LigandChiral Alkylsilanes
Terminal AllenesDihydrosilanesCu(OAc)₂ / Xantphos(E)-Allylsilanes
KetonesHydrosiloxanes(NHC)CuClSilyl Ethers

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount example of [3+2] cycloaddition in organic synthesis, often utilized for the creation of 1,4-disubstituted 1,2,3-triazoles. This reaction's efficiency is significantly enhanced by copper(I) catalysts, which facilitate the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov This intermediate readily reacts with an azide (B81097), such as benzyl azide, to form the stable triazole ring. researchgate.netbeilstein-journals.org

The choice of catalyst, ligands, and reaction medium can profoundly influence the reaction's efficiency and outcome. beilstein-journals.org For instance, the cycloaddition of benzyl azide with phenylacetylene (B144264) has been successfully carried out using various copper(I) sources, including CuI and [Cu(PPh₃)₂]NO₃. beilstein-journals.orgbeilstein-journals.org Research has shown that N-heterocyclic carbene (NHC)-based polynuclear copper(I) complexes are highly active catalysts for the CuAAC reaction, achieving quantitative conversion of benzyl azide and phenylacetylene to 1-benzyl-4-phenyl-1H-1,2,3-triazole, in some cases within minutes at room temperature and with low catalyst loading. acs.org

The reaction is versatile, accommodating a range of alkynes, both aromatic and aliphatic, reacting with azides like benzyl azide to produce the corresponding triazoles in good to excellent yields. researchgate.netacs.org The development of these catalytic systems has expanded the utility of cycloaddition reactions, making them a cornerstone of click chemistry. fiveable.me

Table 1: Selected Examples of Copper-Catalyzed Cycloaddition of Benzyl Azide
AlkyneCatalyst SystemSolventYield (%)Reference
Phenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂NeatQuantitative acs.org
PhenylacetyleneCuI / Et₃NCyrene™96 researchgate.net
(Prop-2-yn-1-yloxy)benzene[Cu(C18₆tren)]BrToluene (B28343)86 beilstein-journals.org
1-Ethynyl-4-fluorobenzene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat99 acs.org

Borylation and Hydroboration Reactions

Copper catalysis has emerged as a powerful tool for C–B bond formation, particularly in the synthesis of valuable organoboron compounds. A notable application is the borylation of benzylic alcohols to produce benzylboronates. This transformation provides an efficient route to access these versatile synthetic intermediates from readily available starting materials. acs.orgorganic-chemistry.orgsemanticscholar.orgnih.gov

One protocol describes the copper-catalyzed synthesis of benzyl-, allyl-, and allenyl-boronates from the corresponding alcohols using a diboron (B99234) reagent. semanticscholar.orgacs.org The reaction exhibits a broad scope and high efficiency, with yields up to 95%, under mild conditions. acs.orgacs.org Mechanistic studies suggest the reaction proceeds via a nucleophilic substitution pathway. organic-chemistry.orgnih.gov The catalytic system often involves a copper(I) or copper(II) precursor, a phosphine (B1218219) ligand like Xantphos, and an additive such as Ti(OⁱPr)₄, which enhances the leaving group ability of the hydroxyl moiety. acs.orgorganic-chemistry.org

Furthermore, ligand-free copper-catalyzed borylation of benzyl halides with bis(pinacolato)diboron (B136004) (B₂pin₂) has been developed. chinayyhg.comresearchgate.net While palladium catalysts are common for this transformation, copper-based systems offer a less expensive and more environmentally benign alternative. chinayyhg.com For example, CuBr can catalyze the cross-coupling of benzyl halides with B₂pin₂ to afford the corresponding benzylboronates. chinayyhg.comresearchgate.net These methods highlight the utility of copper in facilitating the formation of carbon-boron bonds, expanding the toolkit for synthesizing organoboron compounds.

Table 2: Copper-Catalyzed Synthesis of Benzylboronates
Starting MaterialBoron SourceCatalyst SystemYield (%)Reference
Benzyl alcoholB₂pin₂[Cu(MeCN)₄]²⁺[BF₄⁻]₂ / Xantphos / Ti(OⁱPr)₄95 acs.org
4-Methoxybenzyl alcoholB₂pin₂[Cu(MeCN)₄]²⁺[BF₄⁻]₂ / Xantphos / Ti(OⁱPr)₄93 acs.org
Benzyl bromideB₂pin₂CuBr / NaOᵗBuModerate chinayyhg.com
Naphthalen-2-ylmethyl alcoholB₂pin₂[Cu(MeCN)₄]²⁺[BF₄⁻]₂ / Xantphos / Ti(OⁱPr)₄94 acs.org

Cross-Coupling Reactions (e.g., Sonogashira, C-N bond formation)

Copper catalysts are instrumental in a variety of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While palladium catalysis has been dominant, copper-based systems are attractive due to the lower cost and unique reactivity of copper. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, traditionally uses a palladium catalyst with a copper(I) cocatalyst. libretexts.orgorganic-chemistry.org However, palladium-free versions relying solely on copper catalysis have been developed. An effective catalytic system using [N-benzyl DABCO]⁺[Cu₄Cl₅]⁻ has been reported for the Sonogashira cross-coupling of phenylacetylene with various aryl halides. researchgate.net In this system, the quaternary ammonium (B1175870) salt containing a benzyl group plays a crucial role in enhancing the efficiency of the Cu(I) species. researchgate.netnih.gov

C-N Bond Formation: Copper-catalyzed C-N bond formation, an extension of the Ullmann condensation, is a vital method for synthesizing anilines and other nitrogen-containing compounds. wikipedia.orgnih.gov Recent methodologies have focused on using benzyl alcohols as coupling partners. For instance, an efficient Cu-BTC (a metal-organic framework) catalytic system has been developed for the oxidative coupling of benzyl alcohols with 2-aminobenzamide (B116534) to construct quinazolinones under aerobic conditions. rsc.org This reaction proceeds through the initial oxidation of the benzyl alcohol to an aldehyde, followed by condensation and cyclization. rsc.org Another approach involves the synthesis of 1,2,3-triazoles by reacting benzyl bromide with sodium azide, followed by a copper-catalyzed cycloaddition with an alkyne, demonstrating a tandem C-N bond formation and cyclization. acs.org

Table 3: Examples of Copper-Catalyzed Cross-Coupling Reactions
Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Sonogashira CouplingPhenylacetylene + Aryl Halides[N-benzyl DABCO]⁺[Cu₄Cl₅]⁻Internal Alkynes researchgate.net
C-N Coupling (Quinazolinone Synthesis)Benzyl alcohol + 2-AminobenzamideCu-BTCQuinazolinones rsc.org
C-N Coupling (Amination)2-Chlorobenzoic acid + Aliphatic AminesCu/Cu₂ON-Alkyl Anthranilic Acids nih.gov
C-S Coupling (Thioetherification)Benzyl alcohol + ThiolsCu(OTf)₂Benzyl Thioethers rsc.org

Oxidation and Reduction Transformations

Copper complexes are effective catalysts for the oxidation of alcohols, particularly the selective oxidation of benzyl alcohols to the corresponding aldehydes, a fundamental transformation in organic synthesis. koreascience.krmdpi.com These reactions often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide, positioning them as green alternatives to stoichiometric chromium- or manganese-based reagents. koreascience.krccspublishing.org.cn

Various mononuclear copper(II) complexes have been studied for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025). mdpi.com The catalytic activity is influenced by the nature of the ligands coordinated to the copper center, with π-acceptor ligands generally enhancing performance. mdpi.com For example, a system using CuCl₂ in THF has been shown to cleanly oxidize primary benzylic alcohols in good to excellent yields, tolerating a variety of functional groups such as phenols, nitro groups, and chlorides. koreascience.kr

The aerobic oxidation of benzyl alcohol can also be achieved in water under base-free conditions using copper catalysts, representing a highly sustainable approach. ccspublishing.org.cn Mechanistically, these transformations can involve the formation of copper-alkoxide intermediates, followed by steps that lead to the aldehyde product and a reduced copper species, which is then re-oxidized by the terminal oxidant to complete the catalytic cycle.

Table 4: Copper-Catalyzed Oxidation of Benzyl Alcohol
CatalystOxidantSolventSelectivity for BenzaldehydeReference
CuCl₂·2H₂OSelf-oxidationTHFHigh (no over-oxidation to acid) koreascience.kr
Cu(bpy)₂₂H₂O₂AcetonitrileHigh (only benzaldehyde observed) mdpi.com
Cu(II) meso-tetra phenyl porphyrin (CuTPP)O₂ / IsobutyraldehydeVariousHigh researchgate.net
Copper CatalystO₂ (aerobic)WaterHigh ccspublishing.org.cn

Tandem and Cascade Reaction Sequences

Copper catalysis enables the design of elegant tandem and cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. globalresearchonline.net These sequences are valuable for rapidly building molecular complexity from simple precursors.

A notable example is the organocopper-mediated two-component Sₙ2'-substitution cascade used to synthesize N-fused heterocycles. In this process, an organocuprate reacts with a heterocyclic propargyl mesylate. The copper reagent performs a "double duty," first acting as a nucleophile in an Sₙ2' substitution to form an allene (B1206475) intermediate, and then catalyzing the subsequent cycloisomerization of the allene to yield the final heterocyclic product. nih.gov

Another powerful application is the tandem oxidative amidation of benzylic alcohols. A copper(II) catalyst supported on metformin-graphitic carbon nitride nanosheets has been shown to effectively catalyze the one-pot conversion of various benzyl alcohols to amides. nih.gov This reaction proceeds in the presence of an amine hydrochloride salt and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov The process involves the initial copper-catalyzed oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation with the amine and subsequent oxidation to form the amide.

Furthermore, a copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols has been developed. acs.orgorganic-chemistry.org This transformation involves a sequence where the benzyl alcohol is first oxidized to benzaldehyde. The aldehyde then undergoes a Knoevenagel condensation with the aryl acetonitrile, followed by in situ reduction of the resulting α,β-unsaturated nitrile to afford the final α-alkylated product. organic-chemistry.org These examples underscore the versatility of copper catalysts in orchestrating complex reaction sequences.

Table 5: Examples of Copper-Catalyzed Tandem and Cascade Reactions
Reaction NameKey StepsStarting MaterialsProduct ClassReference
Sₙ2'-Substitution/Cycloisomerization CascadeSₙ2' substitution, cycloisomerizationPropargyl mesylates, organocupratesN-fused heterocycles nih.gov
Tandem Oxidative AmidationAlcohol oxidation, condensation, oxidationBenzyl alcohols, amine hydrochloridesAmides nih.gov
α-Alkylation of NitrilesAlcohol oxidation, Knoevenagel condensation, reductionBenzyl alcohols, aryl acetonitrilesα-Alkylated nitriles organic-chemistry.org

Advanced Concepts in Copper Methanidylbenzene Catalysis

Chiral Catalyst Design for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Copper-carbene complexes have emerged as powerful catalysts for asymmetric transformations, with the design of the chiral ligand being paramount to achieving high levels of stereocontrol. The modular nature of N-heterocyclic carbene (NHC) ligands allows for systematic tuning of their steric and electronic properties. beilstein-journals.orgnih.govrsc.org

A key strategy in chiral catalyst design involves the introduction of chirality on the NHC ligand itself. This can be achieved in several ways:

C₂-Symmetric Ligands: These ligands possess a twofold axis of rotation and have been successfully employed in a variety of copper-catalyzed reactions. The symmetry of the ligand can simplify the analysis of the transition state and often leads to high enantioselectivity. rsc.org

C₁-Symmetric Ligands: In contrast to their C₂-symmetric counterparts, C₁-symmetric (or unsymmetrical) ligands lack any rotational symmetry. This asymmetry can create a more intricate and defined chiral pocket around the copper center, potentially leading to superior enantiocontrol in certain transformations. acs.orgbohrium.com For instance, a class of C₁-symmetric NHC ligands featuring a chiral fused tetrahydroquinoline ring has been designed for the copper-catalyzed asymmetric borylation/cyclization of substituted tetrahydroquinolines, achieving excellent yields and enantioselectivities. acs.org

Cyclic Alkyl Amino Carbenes (CAACs): Chiral CAACs represent another class of ligands for asymmetric copper catalysis. These ligands are strong σ-donors and π-acceptors, and the presence of a quaternary carbon adjacent to the carbene center provides a unique steric environment that can be exploited for chiral induction. rsc.orgresearchgate.net Systematic synthesis of CAAC ligands with multiple stereogenic centers has allowed for the development of highly effective catalysts for enantioselective 1,4-borylations of α,β-unsaturated esters. rsc.org

The design of the chiral ligand directly influences the geometry and electronic environment of the copper-carbene active species. For example, single-crystal X-ray diffraction analyses of C₁-symmetric NHC-copper(I) complexes have revealed a crowded chiral pocket around the metal center, which is believed to be crucial for effective chiral induction. acs.org The development of novel chiral ligands, such as those derived from amino alcohols and amino acids, continues to expand the scope of copper-catalyzed asymmetric C-C bond formation, enabling the synthesis of molecules with tertiary and quaternary carbon stereocenters with high regio- and enantioselectivity. bohrium.com

Ligand TypeSymmetryKey FeaturesExample Application (Copper-Catalyzed)Enantioselectivity
Fused Tetrahydroquinoline NHCC₁Chiral fused ring and chiral N-arylmethyl group creating a crowded chiral pocket.Asymmetric borylation/cyclization of trisubstituted tetrahydroquinolines.High to Excellent
Cyclic Alkyl Amino Carbene (CAAC)C₁Quaternary carbon adjacent to the carbene center, strong σ-donor and π-acceptor.Enantioselective 1,4-borylation of α,β-unsaturated esters.Good to Excellent
Bidentate Unsaturated NHCC₁Derived from amino alcohols and amino acids, low-cost.Asymmetric conjugate addition and allylic alkylation.Up to 99:1 e.r.
Dihydrobis(mercaptobenzimidazolyl)borateN/ABidentate ligand with phosphine (B1218219) co-ligands.Synthesis of 2H-indazoles and 1H-tetrazoles.N/A

Supramolecular Catalysis Involving Copper-Carbene Complexes

Supramolecular chemistry offers a powerful toolkit for controlling catalytic activity through non-covalent interactions. In the context of copper-carbene catalysis, supramolecular strategies are being explored to modulate catalyst reactivity, stability, and selectivity in a controlled and often reversible manner.

One prominent approach is the use of host-guest chemistry to encapsulate the copper-carbene catalyst. This encapsulation can serve to protect the active species from degradation or to temporarily inhibit its catalytic activity until a specific stimulus is introduced. A notable example involves the encapsulation of a stable copper(I)-carbene catalyst within the macrocyclic host cucurbit rsc.orguril (CB rsc.org). acs.org This encapsulation leads to the complete inactivation of the catalyst for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The catalytic activity can be restored "on-demand" by the addition of a chemical signal—a molecule with a higher affinity for the CB rsc.org host—which displaces the copper complex and liberates the active catalyst. acs.org This temporal control over catalysis is a key feature of many biological systems and represents a significant advance in the design of "smart" catalytic systems. acs.org

Self-assembly is another supramolecular principle that has been applied to copper-carbene systems. N-heterocyclic carbenes can form self-assembled monolayers (SAMs) on copper surfaces. nih.govst-andrews.ac.ukresearchgate.net The structure and orientation of the NHCs in these monolayers are highly dependent on the substituents on the carbene. For instance, bulky substituents can force the NHC to bind perpendicularly to the surface, while smaller substituents may lead to a flat-lying orientation. nih.govst-andrews.ac.ukresearchgate.net While primarily studied for materials science applications, such organized assemblies on metal surfaces could pave the way for novel heterogeneous catalysts with well-defined active sites.

Furthermore, the design of macrocyclic ligands that can host a copper ion and adapt to its different oxidation states represents another facet of supramolecular control. nih.gov A neutral hybrid macrocycle with two trans-positioned NHCs and two pyridine (B92270) donors has been shown to stabilize copper in the +I, +II, and +III oxidation states within a single scaffold. nih.gov The ability of the ligand to adjust its coordination geometry to the electronic requirements of the metal center is a key feature that could be exploited in catalytic cycles involving changes in the copper oxidation state. nih.gov

Bio-inspired and Biomimetic Approaches in Copper-Carbene Catalysis

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Metalloenzymes, in particular, demonstrate unparalleled catalytic activity under mild conditions, often utilizing earth-abundant metals like copper. uni-giessen.de Bio-inspired and biomimetic approaches in copper-carbene catalysis aim to replicate the key structural and functional features of these natural systems to create artificial catalysts with enhanced performance.

A significant breakthrough in this area is the development of an artificial metalloenzyme for C-H functionalization. acs.org By incorporating a copper(I) heteroscorpionate complex into the protein streptavidin, researchers have created a hybrid catalyst that can perform intramolecular carbene insertion into sp³ C-H bonds. acs.org The protein scaffold provides a well-defined chiral microenvironment around the abiotic copper catalyst, influencing its selectivity in a manner analogous to natural enzymes. Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to identify key amino acid residues within the protein that can be mutated to further optimize the catalyst's performance. acs.org

Chemoenzymatic catalysis, which combines a metal catalyst with an enzyme, is another powerful bio-inspired strategy. A dual system using a copper catalyst and an enzyme has been developed for the dynamic kinetic resolution of racemic precursors to chiral biaryls. acs.org In this system, the copper catalyst is responsible for the racemization of the starting material, while the enzyme selectively acylates one of the enantiomers, leading to a high yield of the desired chiral product. acs.org Overcoming the inherent incompatibility between the metal catalyst and the enzyme is a key challenge in developing such systems. acs.org

Future Directions and Emerging Research Areas

Development of Novel Ligand Scaffolds for Enhanced Reactivity and Selectivity

The ligand bound to the copper center plays a pivotal role in modulating the catalyst's reactivity and selectivity. The development of new ligand scaffolds is therefore a cornerstone of advancing copper-carbene catalysis. Researchers are moving beyond traditional ligands to design and synthesize sophisticated architectures that can precisely control the steric and electronic environment around the copper center.

Recent advancements have seen the successful application of a variety of ligand classes in copper-catalyzed carbene transfer reactions, including those involving diazo compounds. Among the most promising are chiral bisoxazoline (Box) and guanidine ligands, which have demonstrated high levels of enantioselectivity in various transformations. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and significant steric tuneability, which can enhance catalyst stability and control reaction pathways. nih.govrsc.org

Furthermore, the design of hemilabile N,N,N-ligands and chiral anionic N,N,P-ligands represents a sophisticated strategy to influence the catalytic cycle. nih.govresearchgate.net These ligands can coordinate to the copper center in different modes during the reaction, facilitating key steps such as radical generation and enantioselective bond formation. The strategic introduction of steric bulk and specific electronic properties in these ligands has been shown to improve both the efficiency and the enantioselectivity of cross-coupling reactions. nih.govresearchgate.net The ongoing exploration of novel ligand frameworks is expected to lead to the discovery of catalysts with unprecedented levels of performance for a wide array of synthetic transformations.

A summary of representative novel ligand scaffolds and their impact on copper-carbene catalysis is presented in the table below.

Ligand ScaffoldKey FeaturesImpact on Catalysis
Bisoxazoline (Box) C2-symmetric chiral diimineHigh enantioselectivity in cyclopropanation and X-H insertion reactions.
Guanidine Strong electron-donating, tunable steric bulkEnhanced reactivity and enantioselectivity in cross-coupling of diazoesters. nih.gov
N-Heterocyclic Carbene (NHC) Strong σ-donor, sterically tunableIncreased catalyst stability and control over reaction pathways. nih.govrsc.org
Hemilabile N,N,N-Ligands Flexible coordination modesPromotes radical cross-coupling and delivers enantiocontrol. nih.gov
Chiral Anionic N,N,P-Ligands Tridentate, anionic, electron-rich phosphine (B1218219)Enhances reducing capability of copper and achieves high enantiocontrol. researchgate.net

Expanding the Scope of Catalytic Transformations to New Substrates and Reaction Types

A significant thrust in the field is the expansion of copper-carbene mediated reactions to encompass a broader range of substrates and novel reaction types. This endeavor aims to enhance the synthetic utility of these catalysts and provide access to complex molecular architectures from simple and readily available starting materials.

Historically, copper-catalyzed reactions of diazo compounds have been central to this area of research. nih.govrsc.org Recent efforts have focused on moving beyond traditional carbene precursors and exploring new reaction partners. For instance, the copper-catalyzed cross-coupling of terminal alkynes with diazo compounds has been developed as a powerful tool for C-C bond formation. nih.gov This methodology has been further extended to three-component reactions, allowing for the rapid construction of complex molecules, such as axially chiral tetra-substituted allenoates, from simple starting materials like diazoesters, terminal alkynes, and isatins. nih.gov

Researchers are also developing novel cascade reactions that allow for the synthesis of complex heterocyclic structures in a single step. For example, a copper-catalyzed cross-coupling and annulation cascade of amino alkynes with diazo compounds has been shown to produce five-membered heterocycles with high stereoselectivity. nih.gov The scope of nucleophiles in these reactions is also being expanded. A recently developed copper-mediated cross-coupling of diazo compounds with sulfinates provides a direct route to structurally diverse sulfones under mild conditions. cas.cn

The development of these new reactions and the accommodation of a wider variety of substrates, including those with previously incompatible functional groups, are significantly broadening the applicability of copper-carbene catalysis in organic synthesis. researchgate.net

Advanced Computational Modeling for Predictive Catalyst Design and Mechanistic Insights

In recent years, advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper mechanistic insights and for the predictive design of new catalysts. These computational approaches allow researchers to visualize reaction pathways, identify key intermediates and transition states, and understand the factors that control reactivity and selectivity.

DFT calculations can elucidate the electronic structure of copper-carbene intermediates and provide a rationale for the observed outcomes of different ligand systems. By modeling the interaction of various ligands with the copper center and the substrates, it is possible to predict which ligand architectures will lead to improved catalytic performance. This predictive power can significantly accelerate the discovery and optimization of new catalysts, reducing the need for extensive empirical screening.

For example, computational studies can help to understand the subtle energetic differences between competing reaction pathways, such as cyclopropanation versus C-H insertion, and guide the design of ligands that favor the desired outcome. Furthermore, DFT can be used to investigate the mechanism of newly discovered reactions, providing a theoretical framework to support experimental observations. As computational methods continue to increase in accuracy and efficiency, their role in the development of next-generation copper-based catalysts will undoubtedly expand.

Exploration of New Reactive Intermediates and Their Roles

While the copper-carbene is the central reactive intermediate in these catalytic cycles, there is a growing interest in exploring the potential of other reactive species that may be generated in situ. Understanding the formation and reactivity of these alternative intermediates could open up new avenues for catalytic transformations.

For instance, research into copper-catalyzed reactions of N-propargyl ynamides has suggested the involvement of donor/donor copper carbenes, which are distinct from the more common acceptor-substituted carbenes. acs.org The generation of these novel carbene species enables unique cascade cyclizations to produce complex chiral polycyclic pyrroles. acs.org This represents a departure from the mechanisms observed in related gold-catalyzed reactions and highlights the potential for discovering new reactivity by targeting different intermediate structures. acs.org

Furthermore, in some copper-catalyzed transformations, the possibility of radical pathways coexisting with or competing against carbene-based mechanisms is an area of active investigation. The ability to control the reaction pathway towards either a carbene-mediated or a radical-mediated outcome through the careful choice of ligand and reaction conditions would provide a powerful tool for synthetic chemists. The isolation and characterization of novel copper-containing intermediates, or their detection through advanced spectroscopic techniques, will be crucial for substantiating these new mechanistic proposals and for harnessing their synthetic potential. The simultaneous formation of two different copper-carbene species from a single diazo compound has also been reported, leading to decarbonylation and intramolecular C-H insertion products, showcasing the complexity and potential for divergent reactivity. acs.org

Sustainable and Green Chemistry Aspects of Copper-Carbene Catalysis (e.g., use of earth-abundant copper)

A major driving force in modern chemical research is the development of sustainable and environmentally friendly synthetic methods. Copper-carbene catalysis is well-aligned with the principles of green chemistry, primarily due to the use of copper, an earth-abundant and relatively non-toxic metal. This offers a significant advantage over catalysts based on precious metals such as rhodium, palladium, and gold, which are more expensive and have greater environmental concerns associated with their extraction and disposal. nih.gov

The inherent advantages of copper catalysts have spurred further research into making these processes even more sustainable. Efforts are being made to develop catalytic systems that operate under milder reaction conditions, such as lower temperatures and the use of benign solvents. The development of highly efficient catalysts that can operate at low loadings is another key objective, as this minimizes the amount of metal waste generated.

Furthermore, the expansion of copper-carbene catalysis to include atom-economical reactions, where a majority of the atoms from the reactants are incorporated into the final product, is a central goal. Cascade reactions and multicomponent reactions are particularly attractive in this regard, as they can significantly reduce the number of synthetic steps and the amount of waste produced. The continued focus on these green chemistry aspects will be crucial for the widespread adoption of copper-carbene catalysis in both academic and industrial settings.

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